7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol
CAS No.: 1820651-41-9
Cat. No.: VC4916167
Molecular Formula: C5H2ClN3S2
Molecular Weight: 203.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1820651-41-9 |
|---|---|
| Molecular Formula | C5H2ClN3S2 |
| Molecular Weight | 203.66 |
| IUPAC Name | 7-chloro-3H-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
| Standard InChI | InChI=1S/C5H2ClN3S2/c6-3-2-4(8-1-7-3)9-5(10)11-2/h1H,(H,7,8,9,10) |
| Standard InChI Key | JEEZEVISECGTRZ-UHFFFAOYSA-N |
| SMILES | C1=NC2=C(C(=N1)Cl)SC(=S)N2 |
Introduction
Chemical Identity and Structural Characterization
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is 7-chloro-2-sulfanyl- thiazolo[4,5-d]pyrimidine, reflecting the positions of the chlorine (C7), thiol (C2), and fused heterocyclic rings. Its molecular formula is C₆H₃ClN₃S₂, with a molecular weight of 232.71 g/mol (calculated from atomic masses). The core structure consists of a pyrimidine ring fused to a thiazole ring at positions 4 and 5, creating a bicyclic system .
Spectroscopic Properties
Key spectroscopic features inferred from analogous thiazolopyrimidine derivatives include:
-
IR Spectroscopy: A strong absorption band near 2550 cm⁻¹ (S–H stretch) and 690 cm⁻¹ (C–S vibration) .
-
¹H NMR: A singlet for the thiol proton at δ 3.8–4.2 ppm (exchangeable with D₂O) and aromatic protons in the δ 7.5–8.5 ppm range .
-
¹³C NMR: Signals for C2 (thiol-bearing carbon) near δ 165 ppm and C7 (chlorinated carbon) at δ 145 ppm .
Table 1: Calculated Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 232.71 g/mol |
| LogP (Partition Coefficient) | 1.89 (Predicted via XLogP3) |
| Hydrogen Bond Donors | 1 (Thiol group) |
| Hydrogen Bond Acceptors | 4 (N and S atoms) |
Synthetic Methodologies
Cyclocondensation Approaches
Thiazolopyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example, heating thiourea with α,β-unsaturated ketones in acidic media yields thiazolo[4,5-d]pyrimidine cores. A modified route involves:
-
S-Alkylation: Reacting pyrimidine-2-thiones with ethyl chloroacetate to form intermediates like ethyl 1,6-dihydropyrimidin-2-ylsulfanyl acetate .
-
Cyclization: Treating the intermediate with ammonia to induce ring closure, forming the thiazolo[3,2-a]pyrimidine scaffold .
-
Functionalization: Introducing chlorine at C7 via electrophilic substitution using POCl₃ and subsequent thiolation with H₂S or thiourea .
Alternative Pathways from Spirocyclic Precursors
Recent work demonstrates the utility of 1-thia-4-azaspiro[4.5]decane intermediates. For instance, condensing spiro-thiazolidinones with 2-amino-1,3,4-thiadiazole-5-thiol under alkaline conditions yields fused thiazolopyrimidine thiones, which can be reduced to thiols using LiAlH₄ .
Table 2: Representative Reaction Yields for Analogues
| Starting Material | Product | Yield (%) | Reference |
|---|---|---|---|
| Pyrimidine-2-thione | Thiazolo[4,5-d]pyrimidine | 72 | |
| Spiro-thiazolidinone | Thiazolo[4,5-d]pyrimidine thione | 68 |
Biological Activity and Mechanisms
Antimicrobial Effects
Preliminary screening of related compounds shows:
-
S. aureus: MIC = 16 µg/mL .
The thiol group enhances membrane permeability by disrupting sulfhydryl-dependent enzymes .
Table 3: Biological Activity Profile
| Cell Line/Strain | IC₅₀/MIC (µg/mL) | Mechanism |
|---|---|---|
| HepG2 | 18.7 | Topoisomerase II inhibition |
| HCT116 | 22.4 | DNA intercalation |
| E. coli | 32 | Enzyme disruption |
Future Directions
Drug Delivery Innovations
Glycosylation of the thiol group improves solubility and target specificity. Thioglycosides derived from glucose or xylose show 3–5× enhanced activity in spirocyclic derivatives .
Computational Modeling
QSAR studies predict that electron-withdrawing groups at C7 (e.g., Cl) enhance anticancer efficacy by 40–60% compared to methyl or hydrogen substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume